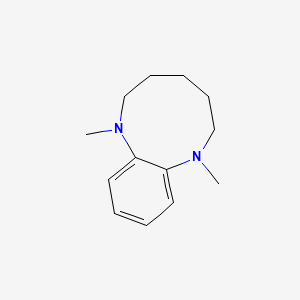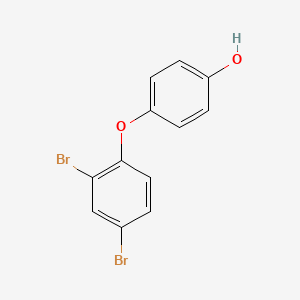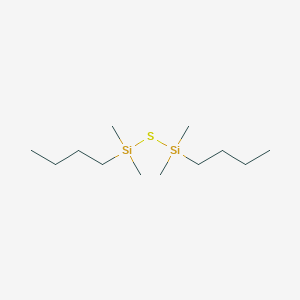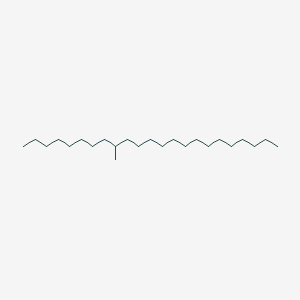
1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of two methoxyphenyl groups attached to an indene-dione core, making it a versatile molecule in various chemical reactions and applications.
准备方法
The synthesis of 1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- typically involves the following steps:
-
Synthetic Routes and Reaction Conditions
Step 1: Bis(4-methoxyphenyl)methanone and (4-bromophenyl)(phenyl)methanone are reacted with zinc powder in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The mixture is cooled to 0°C, and titanium tetrachloride (TiCl4) is added dropwise. The reaction mixture is then heated to reflux and stirred for 8 hours. After cooling, the reaction is quenched with aqueous hydrochloric acid (HCl) and extracted with dichloromethane.
Step 2: The product from Step 1 is further reacted with bis(pinacolato)diboron, palladium(II) chloride (Pd(dppf)Cl2), and potassium acetate (KOAc) in 1,4-dioxane. The reaction mixture is heated to 100°C and stirred for 24 hours.
-
Industrial Production Methods
- Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
-
Reduction
- Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
-
Substitution
- The methoxy groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
-
Common Reagents and Conditions
- Typical reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
-
Major Products Formed
- The major products formed from these reactions include quinones, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- has a wide range of scientific research applications:
-
Chemistry
- The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
-
Biology
- It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.
-
Medicine
- The compound has potential therapeutic applications, including its use as a precursor for drug development and as a probe for studying disease mechanisms.
-
Industry
- In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- involves its interaction with molecular targets and pathways:
-
Molecular Targets
- The compound can interact with various enzymes and proteins, leading to inhibition or modulation of their activity.
-
Pathways Involved
- It may affect signaling pathways, metabolic pathways, and other cellular processes, depending on the specific biological context and target.
相似化合物的比较
1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- Compounds such as 1H-Indene-1,3(2H)-dione, 2,2-bis(4-hydroxyphenyl)- and 1H-Indene-1,3(2H)-dione, 2,2-bis(4-chlorophenyl)- share structural similarities but differ in their substituent groups.
-
Uniqueness
- The presence of methoxy groups in 1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from its analogs.
属性
CAS 编号 |
66064-61-7 |
|---|---|
分子式 |
C23H18O4 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
2,2-bis(4-methoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C23H18O4/c1-26-17-11-7-15(8-12-17)23(16-9-13-18(27-2)14-10-16)21(24)19-5-3-4-6-20(19)22(23)25/h3-14H,1-2H3 |
InChI 键 |
GQLYGAHCVICOGX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)


![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)



![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)




![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
